

# Promethium-147: An In-depth Technical Guide to its Early Research and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

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#### **Abstract**

**Promethium-147** (147Pm), a beta-emitting radioisotope of the rare earth element promethium, was the last of the lanthanide series to be discovered. Its identification in 1945 at Clinton Laboratories (now Oak Ridge National Laboratory) was a significant achievement, filling a gap in the periodic table and providing a new radioactive tracer for scientific and medical research. This technical guide provides a comprehensive overview of the early research and characterization of <sup>147</sup>Pm, with a focus on its discovery, initial isolation from uranium fission products, and the determination of its fundamental physicochemical and radioactive properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the historical context and foundational data of this important radionuclide.

# **Discovery and Historical Context**

The existence of an element with atomic number 61 was predicted by Czech chemist Bohuslav Brauner in 1902. However, its discovery remained elusive for decades, with several false claims of its identification. Conclusive proof of element 61's existence came in 1945 from the work of American chemists Jacob A. Marinsky, Lawrence E. Glendenin, and Charles D. Coryell at Clinton Laboratories in Oak Ridge, Tennessee.[1][2] Working as part of the Manhattan Project, they identified isotopes of element 61 in the fission products of uranium irradiated in the Graphite Reactor.[3] The discovery was not publicly announced until 1947 due to wartime



secrecy.[4] The name "promethium" was suggested by Grace Mary Coryell, wife of Charles D. Coryell, after the Greek Titan Prometheus, who stole fire from the gods for humanity, symbolizing the harnessing of nuclear energy.[5][6]

### **Production and Isolation of Promethium-147**

The initial production of **Promethium-147** was a direct result of its formation as a fission product of uranium-235. The early researchers at Clinton Laboratories developed pioneering techniques to separate and purify this new element from the highly complex mixture of fission products.

# **Fission Product Origin**

**Promethium-147** is a significant product of the thermal neutron-induced fission of Uranium-235, with a cumulative fission yield of approximately 2.25%.[2][5] This means that for every 100 atoms of Uranium-235 that undergo fission, about 2.25 atoms of **Promethium-147** are formed.

# **Experimental Protocols: Ion-Exchange Chromatography**

The key to the successful isolation of promethium from other rare earth fission products was the development of ion-exchange chromatography. While the original 1947 publication by Marinsky, Glendenin, and Coryell in the Journal of the American Chemical Society should be consulted for the complete and detailed experimental protocols, the general procedure involved the following steps:

- Preparation of Fission Product Solution: The uranium fuel slugs from the nuclear reactor were dissolved in acid to bring the fission products, including the rare earths, into solution.
- Initial Separations: Chemical precipitation methods were likely used to perform a rough separation of the rare earth group from other fission products.
- Ion-Exchange Chromatography: The mixture of rare earth elements was then adsorbed onto a cation-exchange resin packed into a column. The separation of the individual rare earths was achieved by elution with a complexing agent, such as a citrate solution, at a controlled pH. The stability of the complexes formed between the rare earth ions and the citrate ions varies slightly from one lanthanide to another. This differential affinity for the resin and the eluent allowed for their separation as they moved down the column at different rates.



- Elution and Collection: The different rare earth elements were collected in separate fractions
  as they eluted from the column. The presence of radioactive isotopes in the fractions was
  monitored using radiation detectors.
- Identification: The fractions containing the isotope with a half-life of approximately 2.6 years were identified as containing element 61, Promethium-147.

For the specific details of the resin type, column dimensions, eluent concentrations, pH gradients, and flow rates used in the original experiments, readers are strongly encouraged to consult the primary literature: Marinsky, J. A., Glendenin, L. E., & Coryell, C. D. (1947). The Chemical Identification of Radioisotopes of Neodymium and of Element 61. Journal of the American Chemical Society, 69(11), 2781–2785.

#### **Characterization of Promethium-147**

Following its isolation, early researchers focused on characterizing the fundamental physical and radioactive properties of **Promethium-147**.

# **Physicochemical Properties**

As a member of the lanthanide series, promethium exhibits chemical properties typical of this group, with the +3 oxidation state being the most stable in its compounds.[7] Early studies of its compounds, such as the chloride and nitrate salts, revealed their characteristic pink or rose color.[8]

# **Radioactive Properties**

The radioactive decay of **Promethium-147** was a key aspect of its initial characterization. Early measurements established it as a pure beta emitter.

The determination of the radioactive properties of <sup>147</sup>Pm in the 1940s relied on the then state-of-the-art radiation detection and measurement techniques.

• Beta Spectroscopy: The energy of the beta particles emitted by <sup>147</sup>Pm was likely measured using magnetic beta-ray spectrometers. In these instruments, a magnetic field is used to deflect the beta particles, and the radius of their curvature is related to their energy.



Half-Life Determination: The half-life was determined by measuring the decay of the
radioactivity of a purified <sup>147</sup>Pm sample over an extended period. This would have involved
repeated measurements of the beta activity using a suitable detector, such as a GeigerMüller counter or a proportional counter, and then plotting the activity versus time on a semilogarithmic scale to determine the decay constant and, consequently, the half-life.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data for **Promethium-147** as determined in early and subsequent research.

Physical and Chemical Properties of Promethium-147	
Atomic Number	61
Atomic Mass	146.915 u
Electron Configuration	[Xe] 4f <sup>5</sup> 6s <sup>2</sup>
Stable Oxidation State	+3
Appearance of Compounds (e.g., nitrates, chlorides)	Pink or rose
Radioactive Properties of Promethium-147	
Half-Life	2.6234 years[9]
Decay Mode	Beta (β <sup>-</sup> ) Decay
Decay Product	Samarium-147 ( <sup>147</sup> Sm)
Maximum Beta Energy	0.224 MeV[7]
Average Beta Energy	~62 keV[10][11]
Specific Activity	934 Ci/g

# **Visualizations**

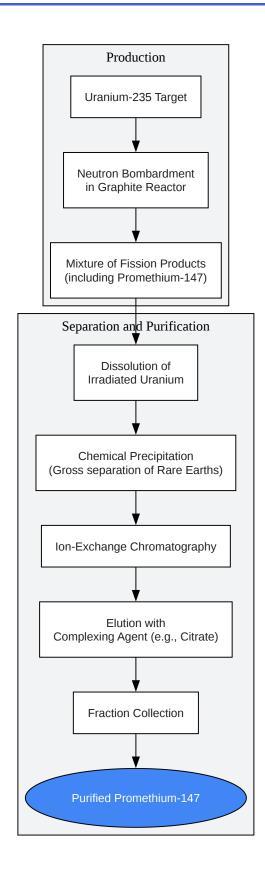




# **Experimental Workflow for Promethium-147 Production** and Isolation

The following diagram illustrates the general workflow for the production of **Promethium-147** from uranium fission and its subsequent separation.





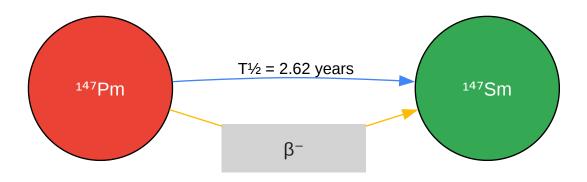
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Caption: General workflow for the production and isolation of **Promethium-147**.



### **Radioactive Decay of Promethium-147**

The following diagram illustrates the beta decay of **Promethium-147** to the stable isotope Samarium-147.



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Caption: Beta decay of Promethium-147 to Samarium-147.

#### Conclusion

The early research on **Promethium-147**, born out of the intensive scientific efforts of the Manhattan Project, not only filled a void in the periodic table but also laid the groundwork for the production and application of this synthetic radionuclide. The innovative use of ion-exchange chromatography for its separation was a landmark achievement in radiochemistry. The initial characterization of its properties provided the fundamental data that enabled its subsequent use in a variety of applications, from medical research to power sources for remote applications. This guide serves as a testament to the pioneering work of the early researchers and as a foundational reference for the scientific community.

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- To cite this document: BenchChem. [Promethium-147: An In-depth Technical Guide to its Early Research and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221622#early-research-and-characterization-of-promethium-147]

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